2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 3-chloro-4-ethoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction where a chloro-substituted phenyl ring is introduced.
Attachment of the 4-vinylbenzylthio group: This can be done through a thiol-ene reaction, where a thiol group reacts with a vinyl group under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine
- 2-(3-Chloro-4-ethoxyphenyl)-4-((4-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine
- 2-(3-Bromo-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine
Uniqueness
2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the chloro and ethoxy groups on the phenyl ring, along with the vinylbenzylthio moiety, provides a unique reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-[(4-ethenylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-3-16-5-7-17(8-6-16)15-29-23-21-14-20(26-27(21)12-11-25-23)18-9-10-22(28-4-2)19(24)13-18/h3,5-14H,1,4,15H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEVQLPAFQHELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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